

# A Technical Guide to PL 265/2020: Advancing Hereditary Cancer Screening in Brazil

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |
|----------------------|---------|-----------|--|--|
| Compound Name:       | PL265   |           |  |  |
| Cat. No.:            | B610128 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Brazilian Project of Law (PL) 265/2020, which aims to ensure access to genetic testing for hereditary breast and ovarian cancer within the Unified Health System (SUS). The document delves into the history and legislative intent of the bill, the scientific rationale supported by prevalence data, the methodologies for genetic testing, and the established workflows for patient care.

# **History and Legislative Intent of PL 265/2020**

Project of Law 265, introduced in 2020, proposes an amendment to Law No. 11.664 of 2008. The core objective of PL 265/2020 is to mandate the coverage of genetic testing for mutations in the BRCA1 and BRCA2 genes for women with a family history of breast, ovarian, or colorectal cancer, or those with a clinical suspicion of predisposition. This legislative initiative is a significant step towards the early detection and prevention of hereditary cancers in Brazil.

The primary legislative intent is to reduce the morbidity and mortality associated with hereditary breast and ovarian cancer by identifying individuals at high risk before the onset of disease. This allows for the implementation of personalized risk-reduction strategies, including intensified surveillance and prophylactic surgeries. The bill's justification often highlights the potential for more effective and less costly interventions when implemented at a preventive stage. The proposal has progressed through various committees in the Chamber of Deputies and has been approved to be sent to the Federal Senate for further deliberation.



# Scientific Rationale and Quantitative Data

The scientific foundation for PL 265/2020 is the well-established link between germline mutations in the BRCA1 and BRCA2 genes and a significantly increased lifetime risk of developing breast and ovarian cancers.

### Prevalence of BRCA1 and BRCA2 Mutations in Brazil

Several studies have investigated the prevalence of BRCA1 and BRCA2 mutations among Brazilian women with breast and ovarian cancer. Research indicates the presence of founder mutations, which are specific genetic alterations that are more frequent in a particular population.

| Study Cohort                                    | Number of<br>Patients | BRCA1<br>Mutation<br>Prevalence | BRCA2<br>Mutation<br>Prevalence | Key Findings                                               |
|-------------------------------------------------|-----------------------|---------------------------------|---------------------------------|------------------------------------------------------------|
| High-risk families<br>in Southeastern<br>Brazil | 247 families          | 16%                             | 11%                             | High prevalence of pathogenic mutations.                   |
| Unselected breast cancer patients               | 1,035 patients        | 1.9%                            | 1.2%                            | Presence of recurrent founder mutations.                   |
| Ovarian cancer patients                         | Not specified         | ~11-15%                         | Not specified                   | Higher mutation prevalence than in breast cancer patients. |

# **Cost-Effectiveness of Genetic Testing**

Economic analyses have demonstrated that genetic testing for BRCA1 and BRCA2 mutations can be a cost-effective strategy in the Brazilian context, particularly when cascade testing is offered to the relatives of mutation carriers. The early identification of at-risk individuals allows for targeted prevention and surveillance, which can offset the costs of treating advanced-stage cancers.



# **Experimental Protocols for Genetic Testing**

The detection of mutations in the BRCA1 and BRCA2 genes involves a multi-step process that may include Next-Generation Sequencing (NGS), Sanger Sequencing, and Multiplex Ligation-dependent Probe Amplification (MLPA).

# **Next-Generation Sequencing (NGS)**

NGS is the primary method for identifying a wide range of genetic variations in the BRCA1 and BRCA2 genes.

#### Methodology:

- DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes.
- Library Preparation: The DNA is fragmented, and adapters are ligated to the ends of the fragments. This is followed by PCR amplification to create a library of DNA fragments.
- Target Enrichment: The specific regions of the BRCA1 and BRCA2 genes are captured using customized probes.
- Sequencing: The enriched library is sequenced on a high-throughput sequencing platform.
- Bioinformatic Analysis: The sequencing data is aligned to the human reference genome, and variants are identified and annotated.

## Sanger Sequencing

Sanger sequencing is often used to confirm the presence of variants identified by NGS and to sequence regions with low coverage.

#### Methodology:

- PCR Amplification: The specific exon or region of interest within the BRCA1 or BRCA2 gene is amplified using PCR with specific primers.
- Sequencing Reaction: The amplified DNA is used as a template for a sequencing reaction containing DNA polymerase, primers, deoxynucleotides (dNTPs), and fluorescently labeled



dideoxynucleotides (ddNTPs).

- Capillary Electrophoresis: The reaction products are separated by size using capillary electrophoresis.
- Data Analysis: The sequence is read by detecting the fluorescence of the ddNTPs as they
  pass a detector.

# Multiplex Ligation-dependent Probe Amplification (MLPA)

MLPA is employed to detect large genomic rearrangements, such as deletions and duplications, in the BRCA1 and BRCA2 genes, which may be missed by sequencing-based methods.

#### Methodology:

- DNA Denaturation: The patient's genomic DNA is denatured.
- Hybridization: A mixture of MLPA probes, each consisting of two oligonucleotides that recognize adjacent target sequences, is added and allowed to hybridize to the DNA.
- Ligation: If both probe oligonucleotides are correctly hybridized, they are joined by a ligase enzyme.
- PCR Amplification: All ligated probes are amplified by PCR using a single primer pair.
- Fragment Analysis: The amplification products are separated by capillary electrophoresis, and the relative peak area of each fragment is compared to that of a reference sample to determine the copy number of the target sequence.

# Signaling Pathways and Workflows Hereditary Breast and Ovarian Cancer Signaling Pathway

Caption: DNA damage response pathway and the role of BRCA1/2.



# **Experimental Workflow for Genetic Testing**



Click to download full resolution via product page



Caption: Workflow from patient identification to clinical management.

# **Logical Relationship of PL 265/2020 Implementation**



Click to download full resolution via product page

 To cite this document: BenchChem. [A Technical Guide to PL 265/2020: Advancing Hereditary Cancer Screening in Brazil]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610128#history-and-legislative-intent-of-pl265-in-brazil]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com